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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 4,5-
Difluoro-2-isopropoxyphenylboronic acid (CAS No. 1072951-61-1), a key building block in

modern medicinal chemistry and organic synthesis. We will dissect the distinct structural

attributes of this reagent, focusing on the synergistic effects of its difluoro and ortho-isopropoxy

substituents on reactivity, conformation, and physicochemical properties. This document

furnishes field-proven insights into its synthesis, detailed protocols for its structural verification

via spectroscopic methods, and explores its primary application in Suzuki-Miyaura cross-

coupling reactions. The causality behind its unique properties and its utility in the development

of novel therapeutics is a central theme of this guide.

Introduction: The Strategic Value of Substituted
Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, primarily serving as

versatile nucleophilic partners in palladium-catalyzed cross-coupling reactions.[1][2] Their
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stability, low toxicity, and functional group tolerance make them indispensable reagents for

constructing complex molecular architectures.[2] In the realm of drug discovery, the strategic

incorporation of specific substituents onto the phenyl ring can profoundly modulate a

molecule's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 4,5-Difluoro-2-isopropoxyphenylboronic acid, is a prime example

of a "designer" reagent, where each substituent is chosen to impart specific, advantageous

properties. The inclusion of fluorine, in particular, is a widely employed strategy in medicinal

chemistry to enhance metabolic stability, modulate pKa, and improve target binding affinity

through unique electronic interactions.[3][4] This guide will elucidate the structural and chemical

nuances that make this compound a valuable tool for researchers.

Molecular Structure and Physicochemical
Properties
The unique reactivity and utility of 4,5-Difluoro-2-isopropoxyphenylboronic acid stem

directly from the interplay of its three key structural components: the boronic acid group, the

vicinal difluoro system, and the ortho-alkoxy substituent.

Core Physicochemical Data
The fundamental properties of this compound are summarized below. It is typically supplied as

a solid and, like many boronic acids, may exist in equilibrium with its trimeric anhydride form,

the corresponding boroxine.[1]
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Property Value Source(s)

CAS Number 1072951-61-1

Molecular Formula C₉H₁₁BF₂O₃

Molecular Weight 215.99 g/mol

Appearance Solid

Melting Point 75-79 °C

SMILES CC(C)Oc1cc(F)c(F)cc1B(O)O

InChI Key
RTEYYHDTNPHABZ-

UHFFFAOYSA-N

The Influence of Aromatic Substituents
The substituents on the phenyl ring dictate the molecule's electronic character, steric profile,

and intermolecular interactions.

4,5-Difluoro Groups: The two fluorine atoms are powerful electron-withdrawing groups due to

their high electronegativity. This has several consequences:

Increased Lewis Acidity: The electron withdrawal increases the Lewis acidity of the boron

atom, which can influence the rate-determining transmetalation step in Suzuki-Miyaura

couplings.[5]

pKa Modulation: The inductive effect of fluorine lowers the pKa of the boronic acid, making

it more acidic compared to its non-fluorinated analogue.[6]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction

can block sites of oxidative metabolism, a critical strategy for improving the half-life of drug

candidates.[4][7]

Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond

interactions with protein targets, potentially enhancing ligand binding affinity.[8]
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Ortho-Isopropoxy Group: The placement of the bulky isopropoxy group adjacent to the

boronic acid is a critical design feature.

Steric Influence: The ortho group provides significant steric hindrance around the C-B

bond. This can influence reactivity, sometimes retarding the rate of cross-coupling

compared to meta or para isomers.[9]

Conformational Control: Crucially, the oxygen atom of the ortho-alkoxy group can act as

an intramolecular hydrogen bond acceptor for one of the boronic acid's hydroxyl protons.

[10][11] This interaction stabilizes a specific conformation, twisting the boronic acid group

relative to the phenyl ring and potentially leading to a monomeric crystal structure, in

contrast to the typical hydrogen-bonded dimers formed by many other phenylboronic

acids.[11]

Solubility: The presence of the alkoxy group generally enhances solubility in organic

solvents.[5][10]

The logical relationship between the molecule's substituents and its resulting chemical

properties is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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